N-(cyclopropylsulfonyl)glycine
Description
N-(Cyclopropylsulfonyl)glycine (CAS: 1203136-68-8) is a glycine derivative where the amino group is substituted with a cyclopropylsulfonyl moiety. Its molecular formula is C₅H₉NO₄S (MW: 179.19 g/mol). The cyclopropyl group introduces steric strain and unique electronic properties, making it valuable in medicinal chemistry and drug design. This compound is synthesized via the reaction of glycine with cyclopropylsulfonyl chloride under controlled conditions .
Properties
IUPAC Name |
2-(cyclopropylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMNIIUWFRENLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylsulfonyl)glycine (CSG) is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
CSG is characterized by its unique cyclopropylsulfonyl group attached to glycine, an amino acid known for its role in neurotransmission and metabolic processes. The presence of the sulfonyl group is crucial for its biological activity, influencing its interaction with various biological targets.
CSG exhibits multiple mechanisms of action, primarily through its modulation of neurotransmitter systems and inflammatory pathways:
- Neurotransmitter Modulation : CSG acts as a glycine receptor agonist, enhancing inhibitory neurotransmission in the central nervous system (CNS). This action is particularly significant in the spinal cord and brainstem, where glycine serves as an inhibitory neurotransmitter. Enhanced activity at glycine receptors can lead to improved synaptic transmission and neuroprotection in various neurological disorders .
- Anti-inflammatory Effects : CSG has been shown to possess anti-inflammatory properties. It reduces the release of pro-inflammatory cytokines and modulates immune responses, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
The following table summarizes key biological activities associated with CSG:
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining the neuroprotective properties of CSG, it was found that treatment with CSG significantly reduced neuronal apoptosis in models of excitotoxicity. This suggests its potential as a therapeutic agent in neurodegenerative diseases .
- Cancer Research : CSG has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that CSG induced apoptosis in HepG2 liver cancer cells via mitochondrial pathways, leading to cell cycle arrest and activation of caspases . The compound's IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, CSG administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings highlight CSG's role in modulating immune responses and suggest its utility in treating conditions like rheumatoid arthritis .
Scientific Research Applications
Pharmacological Applications
N-(cyclopropylsulfonyl)glycine is primarily investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural properties suggest it may act as a modulator of neurotransmitter systems.
Neurotransmitter Modulation
- Mechanism of Action : The compound is thought to influence glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). Glycine itself is known to enhance chloride conductance through strychnine-sensitive receptors, leading to increased inhibitory signaling .
- Potential Benefits : Early studies indicate that this compound may exhibit antispastic and neuroprotective properties. Its ability to modulate glycine receptors could make it relevant in treating conditions such as schizophrenia, where glycine supplementation has shown promise in alleviating negative symptoms .
Antiviral Properties
Recent research has highlighted the potential of this compound as an antiviral agent. Its structural analogs have been shown to inhibit viral proteases effectively.
Case Study: Antialphavirus Activity
- Research Findings : A study on β-amidomethyl vinyl sulfones demonstrated that compounds with similar structural features to this compound exhibited potent inhibition of the chikungunya virus (CHIKV) nsP2 cysteine protease, with IC50 values around 60 nM . This suggests that this compound could be a candidate for further antiviral development.
- Table 1: Antiviral Activity of Vinyl Sulfones
| Compound | Target | IC50 (nM) | EC50 (µM) |
|---|---|---|---|
| RA-0002034 | CHIKV nsP2 | 60 | 0.04 |
| NHC | CHIKV | - | 1.0 |
Biochemical Applications
Beyond pharmacology, this compound has potential applications in biochemical research.
Enzymatic Assays
- The compound can be utilized in enzymatic assays due to its compatibility with various biochemical processes. For instance, it may serve as a substrate or inhibitor in assays involving glycine-dependent enzymes .
- Application Example : In protein analysis techniques such as SDS-PAGE, glycine plays a critical role in maintaining pH and preventing sample degradation during electrophoresis .
Chemical Synthesis and Industrial Uses
This compound can also be considered for industrial applications due to its chemical properties.
Chemical Intermediates
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Sulfonyl Glycine Derivatives
N-(Phenylsulfonyl)glycine
- Structure : A phenyl group replaces the cyclopropyl ring.
- Formula: C₈H₉NO₄S (MW: 215.22 g/mol).
- Synthesis : Produced by sulfonylation of glycine with phenylsulfonyl chloride .
- Applications : Used as inhibitors of β-catenin TCF interaction in cancer therapeutics (e.g., prostate cancer) .

- Key Differences : The phenyl group enhances aromatic interactions but increases molecular weight and lipophilicity compared to the cyclopropyl variant.
N-[(3-Carboxyphenyl)sulfonyl]glycine
- Structure : Features a 3-carboxyphenylsulfonyl substituent.
- Formula: C₉H₉NO₆S (MW: 259.24 g/mol).
- Synthesis : Achieved via sulfonation and subsequent functionalization .
- Applications : Primarily an intermediate in organic synthesis.
N-(Methylsulfonyl)glycine Derivatives
- Example : N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine.
- Formula: C₁₀H₁₀ClF₃NO₄S (MW: 343.70 g/mol).
- Synthesis : Derived from methylsulfonyl chloride and substituted glycines .
- Key Differences : Methylsulfonyl groups are smaller and less strained than cyclopropylsulfonyl, altering steric and electronic profiles.
Non-Sulfonyl Glycine Derivatives
N-Formylglycine
- Structure : Contains a formyl group instead of sulfonyl.
- Formula: C₃H₅NO₃ (MW: 103.08 g/mol).
- Applications : Used in peptide synthesis and enzyme studies.
- Key Differences : The formyl group is less stable under acidic conditions compared to sulfonyl groups .
N,N-Dimethylglycine
Data Tables
Research Findings and Insights
- Steric and Electronic Effects : The cyclopropyl group’s ring strain increases reactivity, while its compact size improves binding pocket compatibility compared to bulkier aryl groups .
- Solubility and Permeability : Cyclopropylsulfonyl derivatives exhibit balanced lipophilicity, enhancing membrane permeability relative to polar carboxylated variants (e.g., 3-carboxyphenylsulfonyl) .
- Therapeutic Potential: N-(Cyclopropylsulfonyl)glycine is featured in patents for macrocyclic kinase inhibitors, highlighting its role in modulating protein-protein interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

